Cas no 1192548-08-5 (2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated arylboronic ester commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability due to the dioxaborolane moiety, which minimizes protodeboronation and improves handling under ambient conditions. The fluorine substituent and methyl group on the phenyl ring offer electronic and steric tuning, facilitating selective coupling in complex synthetic pathways. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity and reactivity, making it a reliable reagent for advanced organic synthesis.
2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1192548-08-5 structure
Product Name:2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1192548-08-5
MF:C13H18BFO2
MW:236.090227603912
MDL:MFCD18384075
CID:4456774
PubChem ID:53217120
Update Time:2025-11-01

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Fluoro-3-methylbenzeneboronic acid pinacol ester
    • 2-Fluoro-3-methylphenylboronic acid,pinacol ester
    • A-3398
    • 2-Fluoro-3-methylphenylboronic acid, pinacol ester
    • (2-FLUORO-3-METHYLPHENYL)BORONIC ACID PINACOL ESTER
    • AK186427
    • DS-10074
    • CS-0041705
    • AKOS025293593
    • 1192548-08-5
    • EN300-3187727
    • MFCD18384075
    • DTXSID40682223
    • SY239846
    • 2-(2-Fluoro-3-methyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-fluoro-3-methylphenylboronic acid pinacol ester
    • SCHEMBL13601620
    • 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD18384075
    • Inchi: 1S/C13H18BFO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
    • InChI Key: WJYURBPLHZZUGJ-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 236.13800
  • Monoisotopic Mass: 236.1383881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 308.5±35.0 °C at 760 mmHg
  • Flash Point: 140.4±25.9 °C
  • PSA: 18.46000
  • LogP: 2.43330
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ;  24 h, 80 °C
Reference
C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:1192548-08-5)2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1036762
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:59
Price ($):179.0/716.0
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2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1192548-08-5)

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1192548-08-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of a fluoro substituent and a methyl group on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

The structure of this compound features a tetramethyl-substituted dioxaborolane core, which enhances its stability and reactivity under various conditions. The dioxaborolane moiety is particularly interesting because it serves as an effective boron source for metal-catalyzed reactions while maintaining good functional group compatibility. This makes it an attractive choice for medicinal chemists and synthetic organic chemists who are tasked with constructing intricate molecular architectures.

In recent years, there has been a surge in research focused on the development of novel boron-containing compounds for therapeutic applications. The fluoro group in the phenyl ring of this compound plays a crucial role in modulating its biological activity. Fluorinated aromatic compounds are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. These properties have made fluorine-containing molecules indispensable in drug discovery and development.

The methyl substituent at the 3-position of the phenyl ring further influences the electronic distribution of the aromatic system. This can lead to changes in dipole moment and reactivity patterns, which are critical factors when designing molecules for specific biological activities. Additionally, the tetramethyl-substituted dioxaborolane backbone provides rigidity to the molecule, which can be advantageous in terms of optimizing interactions with biological targets such as enzymes or receptors.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic organic chemistry and has been extensively used to construct biaryl systems, which are prevalent in many biologically active molecules. The presence of both a boronate ester and an aromatic ring with electron-withdrawing groups (such as fluorine) makes this compound an ideal precursor for generating complex scaffolds.

Recent advancements in catalytic systems have further expanded the applications of boronate esters like 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, transition-metal-catalyzed reactions under mild conditions have enabled the efficient construction of carbon-carbon bonds with high selectivity and yield. These developments have not only streamlined synthetic routes but also opened new avenues for exploring structural diversity in drug candidates.

The pharmaceutical industry has been particularly keen on leveraging boron-containing compounds due to their unique chemical properties and biological activities. Boronate esters are known to exhibit favorable pharmacokinetic profiles and can be incorporated into drug molecules to enhance their therapeutic efficacy. For example, several boron-containing drugs have been approved for treating various diseases, including cancer and inflammatory disorders. The compound under discussion is being explored as a potential building block for such therapeutic agents.

In addition to its applications in drug synthesis, this compound has found utility in materials science and polymer chemistry. Boronate esters can participate in dynamic covalent chemistry, leading to the formation of self-healing materials or stimuli-responsive polymers. The combination of electronic and steric effects provided by the fluoro, methyl, and tetramethyl-substituted dioxaborolane groups makes it a versatile component in designing advanced materials with tailored properties.

From a research perspective, ongoing studies are focused on understanding the mechanistic aspects of reactions involving this compound. Computational studies have been instrumental in predicting reaction outcomes and optimizing reaction conditions. These efforts have not only deepened our understanding of organoboron chemistry but also provided insights into designing more efficient synthetic strategies.

The development of novel synthetic methodologies is another area where this compound has made significant contributions. For instance, recent reports have described innovative approaches for synthesizing complex boronate esters under environmentally benign conditions. Such advancements align with global efforts to promote sustainable chemistry practices.

The future prospects of 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are promising as more researchers explore its potential applications across various disciplines. Its unique structural features make it a valuable tool for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in shaping the future of chemical synthesis and drug discovery.

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Amadis Chemical Company Limited
(CAS:1192548-08-5)2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1036762
Purity:99%/99%
Quantity:25g/100g
Price ($):179.0/716.0
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